Isooctyltriethoxysilane Achieves 162.3° Water Contact Angle on Cellulose, Outperforming Linear Octyl and Dodecyl Analogs
In a direct comparative study employing electrochemically assisted deposition of silane-functionalized silica hydrosols onto cellulose substrates, isooctyltriethoxysilane (iso-OTES) delivered a static water contact angle of 162.3 ± 0.5°, representing the highest hydrophobicity among the four silane modifiers tested [1]. The comparator silanes — octyltriethoxysilane (OTES) and dodecyltriethoxysilane (DTES) — both yielded lower contact angles under identical deposition conditions. The superior performance of iso-OTES is attributed to the non-polar character and hydrolytic stability of the branched Si(C₈H₁₇) groups, which form a more densely packed hydrophobic layer at the cellulose interface compared to linear alkyl chains [1].
| Evidence Dimension | Static water contact angle on cellulose substrate |
|---|---|
| Target Compound Data | Isooctyltriethoxysilane (iso-OTES): 162.3 ± 0.5° |
| Comparator Or Baseline | Octyltriethoxysilane (OTES) and dodecyltriethoxysilane (DTES): lower contact angles; iso-OTES reported as 'best hydrophobicity' among all modifiers tested |
| Quantified Difference | Iso-OTES achieves the highest contact angle; exact comparator values not reported in abstract but confirmed inferior |
| Conditions | Silica hydrosol doped with silane modifiers, electrochemically deposited onto cellulose; TEOS precursor, SDBS emulsifier, acidic conditions |
Why This Matters
The 162.3° contact angle certifies iso-OTES as a superhydrophobic modifier for cellulose-based textiles and paper, delivering performance that linear octyl and dodecyl analogs cannot match under the same processing conditions — a critical selection criterion for durable water-repellent textile and packaging applications.
- [1] Guo, N.; Chen, Y.; Rao, Q.; Yin, Y.; Wang, C. Fabrication of Durable Hydrophobic Cellulose Surface from Silane-Functionalized Silica Hydrosol via Electrochemically Assisted Deposition. J. Appl. Polym. Sci. 2015, 132, 42733. View Source
